N-(2,3-dihydro-1H-inden-2-yl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide
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Overview
Description
“N-(2,3-dihydro-1H-inden-2-yl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide” is a synthetic organic compound that belongs to the class of acetamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2,3-dihydro-1H-inden-2-yl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide” typically involves the following steps:
Formation of the Indene Moiety: The indene moiety can be synthesized through the cyclization of suitable precursors under acidic or basic conditions.
Formation of the Benzotriazinone Ring: The benzotriazinone ring can be synthesized by the reaction of appropriate aniline derivatives with nitrous acid, followed by cyclization.
Coupling Reaction: The final step involves the coupling of the indene moiety with the benzotriazinone ring through an acetamide linkage. This can be achieved using reagents such as acetic anhydride or acetyl chloride under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
“N-(2,3-dihydro-1H-inden-2-yl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the indene or benzotriazinone rings are replaced by other groups using suitable reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogenating agents, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, “N-(2,3-dihydro-1H-inden-2-yl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide” can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biology, this compound may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Researchers can investigate its interactions with biological targets and its effects on cellular processes.
Medicine
In medicine, “this compound” may be explored as a potential therapeutic agent. Its unique structure could provide a basis for the development of new drugs with specific mechanisms of action.
Industry
In industry, this compound may find applications in the development of new materials, such as polymers or coatings. Its chemical properties can be leveraged to enhance the performance of industrial products.
Mechanism of Action
The mechanism of action of “N-(2,3-dihydro-1H-inden-2-yl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide” depends on its specific interactions with molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s effects can be mediated through binding to these targets, altering their activity, and modulating downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-dihydro-1H-inden-2-yl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide: can be compared with other acetamide derivatives, such as:
Uniqueness
The uniqueness of “This compound” lies in its specific combination of the indene and benzotriazinone moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C18H16N4O2 |
---|---|
Molecular Weight |
320.3 g/mol |
IUPAC Name |
N-(2,3-dihydro-1H-inden-2-yl)-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide |
InChI |
InChI=1S/C18H16N4O2/c23-17(19-14-9-12-5-1-2-6-13(12)10-14)11-22-18(24)15-7-3-4-8-16(15)20-21-22/h1-8,14H,9-11H2,(H,19,23) |
InChI Key |
WDGONOGWBLLRJB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC2=CC=CC=C21)NC(=O)CN3C(=O)C4=CC=CC=C4N=N3 |
Origin of Product |
United States |
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